molecular formula C9H10BrClO B6307842 1-Bromo-4-chloro-2-isopropoxybenzene CAS No. 1337606-32-2

1-Bromo-4-chloro-2-isopropoxybenzene

Cat. No.: B6307842
CAS No.: 1337606-32-2
M. Wt: 249.53 g/mol
InChI Key: NJHCWMVAHGUNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-chloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 4-chlorophenol, the compound can be synthesized using triphenylphosphine dibromide or phenylphosphorus tetrachloride as reagents . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired substitution occurs efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new benzene derivative with a different substituent replacing the bromine atom.

Scientific Research Applications

1-Bromo-4-chloro-2-isopropoxybenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-isopropoxybenzene exerts its effects depends on the specific reaction or application. In coupling reactions, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-isopropoxybenzene can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-4-chloro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHCWMVAHGUNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.